molecular formula C16H16ClN3O2S B1198293 1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea

1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea

Cat. No. B1198293
M. Wt: 349.8 g/mol
InChI Key: NHOMQKHBWQCVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(2-chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Synthesis and Structural Studies

  • Thiourea derivatives, including those similar to the compound , have been synthesized and structurally characterized. These compounds have shown potential in molecular docking studies, indicating strong interactions with proteins, which can be crucial in drug design and biochemical research (Hussain et al., 2020).

Antimicrobial and Biological Activities

  • Similar thiourea compounds have demonstrated antimicrobial activities. This suggests that the compound could be explored for its potential antimicrobial properties, which is a significant area of research in the field of medicine and pharmacology (Sah et al., 2014).

Potential in Materials Science

  • Thiourea derivatives have been used in the synthesis of metal complexes. These complexes have been characterized by various spectroscopic methods and could have applications in materials science, particularly in the development of new materials with unique properties (Ali, 2015).

Antioxidant Properties

  • Research has also explored the antioxidant properties of thiourea analogs. These studies are important for understanding how such compounds can be used in the treatment or prevention of diseases related to oxidative stress (Reddy et al., 2015).

Drug Design and DNA Binding

  • Studies have been conducted on the DNA-binding abilities of thiourea derivatives, which is valuable for understanding their potential role in anti-cancer therapies and drug design (Tahir et al., 2015).

properties

Product Name

1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(2-chlorobenzoyl)amino]-3-(2-methoxy-5-methylphenyl)thiourea

InChI

InChI=1S/C16H16ClN3O2S/c1-10-7-8-14(22-2)13(9-10)18-16(23)20-19-15(21)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H,19,21)(H2,18,20,23)

InChI Key

NHOMQKHBWQCVLD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea
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